molecular formula C15H17ClN2OS B2432421 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 392326-62-4

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2432421
CAS No.: 392326-62-4
M. Wt: 308.82
InChI Key: FBZWJSGKPBGQQN-ICFOKQHNSA-N
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Description

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-18-12-8-7-11(16)9-13(12)20-15(18)17-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWJSGKPBGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Substitution Reaction: The 6-chloro-3-methyl group is introduced through a substitution reaction using appropriate reagents.

    Cyclohexanecarboxamide Formation: The final step involves the reaction of the substituted benzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-chloro-3-methyl-1,3-benzothiazol-2-yl)hydrazinecarboxamide
  • N-(6-chloro-3-methyl-1,3-benzothiazol-2-yl)thiourea

Uniqueness

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide stands out due to its unique cyclohexanecarboxamide moiety, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in various fields.

Biological Activity

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN3OS
  • Molecular Weight : 281.78 g/mol

The presence of the benzothiazole moiety is significant as it is often associated with various biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. In particular, compounds similar to this compound have been evaluated against various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity Assays :
    • Compounds structurally related to benzothiazoles have shown significant cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM in two-dimensional culture assays .
    • The effectiveness was notably higher in 2D assays compared to 3D models, indicating the importance of the cellular environment in assessing drug efficacy.
  • Mechanisms of Action :
    • The binding affinity to DNA has been explored, with evidence suggesting that these compounds predominantly interact with the minor groove of AT-rich regions of DNA . This interaction may inhibit DNA replication and transcription, leading to apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been investigated. In studies assessing their effectiveness against bacterial strains:

  • Testing Against Bacteria :
    • Compounds similar to N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
    • The minimum inhibitory concentrations (MICs) for these compounds were determined using broth microdilution methods according to CLSI guidelines.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntitumorA549 (Lung Cancer)0.85 - 6.75 μM
AntimicrobialE. coli, S. aureusVariable (specific values not provided)

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